6-Bromo-3-fluoropyridin-2-amine as a Validated Intermediate in Wee1 Inhibitor Synthesis
While this specific compound is a building block and lacks direct biological data, its primary differentiator is its utility in synthesizing biologically active molecules. In a patent for heterocyclic Wee1 inhibitors, 6-Bromo-3-fluoropyridin-2-amine is a key starting material for constructing the 2-(6-bromo-3-fluoropyridin-2-yl)propan-2-ol intermediate [1]. This represents a direct, documented application in a drug discovery program. A closely related analog, such as 6-bromo-2-fluoropyridin-3-amine, features a regioisomeric arrangement of the same substituents but would not be expected to yield the same final compound or maintain the required geometry for target engagement .
| Evidence Dimension | Role in Synthesis of Bioactive Compounds |
|---|---|
| Target Compound Data | Validated as an intermediate for synthesizing a specific class of Wee1 kinase inhibitors, as described in patent literature [1]. |
| Comparator Or Baseline | Regioisomers like 6-bromo-2-fluoropyridin-3-amine (CAS 850220-97-2) or non-fluorinated analogs like 6-bromopyridin-3-amine. |
| Quantified Difference | Not applicable (Class-level inference). The differentiation is based on regiospecific utility in a patented synthetic pathway, a property that regioisomers lack by definition. |
| Conditions | Synthetic methodology described in US Patent Application 20200325142A1 for preparing pyrazolopyrimidinone Wee1 inhibitors [1]. |
Why This Matters
Procuring this specific regioisomer is essential for following the disclosed patent route to Wee1 inhibitors; substituting it with a different aminopyridine would result in a different product and an invalidated synthetic scheme.
- [1] Nuvation Bio Inc. (2020). Heterocyclic compounds and uses thereof. U.S. Patent Application No. 20200325142A1. View Source
